molecular formula C16H24N4O3 B12302194 Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate

Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate

Cat. No.: B12302194
M. Wt: 320.39 g/mol
InChI Key: BRRQWBLTGGRKCD-UHFFFAOYSA-N
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Description

Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(pyridin-2-yl)piperazine with an appropriate acylating agent to form the piperazine derivative. This intermediate is then coupled with a suitable ester, such as methyl 3-methyl-2-aminobutanoate, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyridine moieties allow the compound to bind to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate stands out due to its unique combination of a piperazine ring with a pyridine moiety, which imparts specific binding properties and pharmacological potential. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

methyl 3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate

InChI

InChI=1S/C16H24N4O3/c1-12(2)14(15(21)23-3)18-16(22)20-10-8-19(9-11-20)13-6-4-5-7-17-13/h4-7,12,14H,8-11H2,1-3H3,(H,18,22)

InChI Key

BRRQWBLTGGRKCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)N1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

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